4-Ethoxy-2,3-difluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFHBAZUQFJVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377710 | |
| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124728-45-6, 875664-49-6 | |
| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-ethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Ethoxy 2,3 Difluorobenzoic Acid
Rational Design and Development of Synthetic Pathways
The synthesis of polysubstituted aromatic compounds like 4-ethoxy-2,3-difluorobenzoic acid requires careful strategic planning to control regioselectivity and achieve high yields. The design of its synthetic pathways involves a logical sequence of reactions to introduce the fluorine, ethoxy, and carboxyl functional groups onto the benzene (B151609) ring.
Strategies for Introducing Fluorine Atoms and the Ethoxy Group
The introduction of fluorine and ethoxy substituents onto the aromatic core can be accomplished through various methods, often dictated by the availability of starting materials and the desired substitution pattern.
Fluorination Strategies: The introduction of fluorine to an aromatic ring is a non-trivial step. Direct fluorination using elemental fluorine (F₂) is typically too exothermic and difficult to control for complex molecules. youtube.com Therefore, specialized reagents and methods are employed. Electrophilic fluorination utilizes sources of "F+" to substitute hydrogen atoms on the ring. youtube.comdtic.mil Another approach is nucleophilic aromatic substitution on activated rings or through intermediates like arylbenziodoxolones. arkat-usa.org The presence of fluorine atoms significantly alters the electronic properties of the benzene ring, a concept referred to as "fluoromaticity," which influences subsequent reactions. nih.govacs.org
| Fluorination Method | Reagent Example | Description | Reference |
| Electrophilic Fluorination | NF₄BF₄ | An electrophilic source of fluorine that can substitute hydrogen atoms on an aromatic ring. | dtic.mildtic.mil |
| Nucleophilic Fluorination | Cesium Fluoride (B91410) (CsF) | Used in reactions with hypervalent iodine compounds, such as 1-arylbenziodoxolones, to introduce fluorine. | arkat-usa.org |
| Schiemann Reaction | Diazonium Fluoborates | Thermal decomposition of a diazonium fluoborate salt, formed from an aniline (B41778) precursor, to yield a fluoroarene. | orgsyn.org |
Introduction of the Ethoxy Group: The ethoxy group is typically introduced via Williamson ether synthesis on a precursor phenol (B47542), or it is carried through the synthesis from an ethoxy-substituted starting material. For instance, a common strategy for related molecules involves starting with a precursor that already contains the ether linkage, such as ethyl p-aminobenzoate in the synthesis of p-fluorobenzoic acid. orgsyn.org A plausible route to the title compound could involve the ethoxylation of a difluorophenol intermediate.
Carboxylation and Transformation of Precursors in Benzoic Acid Synthesis
The final installation of the carboxylic acid group is a critical step that can be achieved through several established transformations of precursor functional groups.
A highly relevant pathway for this specific molecule involves the use of an organometallic intermediate. For example, a precursor such as 4-ethoxy-2,3-difluorobromobenzene can be converted into a Grignard reagent by reacting with magnesium. google.com This Grignard reagent can then be reacted with carbon dioxide (carboxylation) to form the corresponding magnesium salt of the carboxylic acid, which is subsequently protonated to yield the final product.
Alternatively, the Grignard reagent can be transformed into a boronic acid ester by reaction with trimethyl borate, which upon hydrolysis yields 4-ethoxy-2,3-difluorophenylboronic acid. google.com This boronic acid is a versatile intermediate itself but can also be a precursor to the carboxylic acid. Other general methods for creating a benzoic acid moiety include the oxidation of a methyl group on the ring or the hydrolysis of a nitrile (CN) group. google.comresearchgate.net Enzymatic carboxylation has also emerged as a "green" alternative for this transformation on certain aromatic substrates. rsc.orgacs.org
| Precursor Functional Group | Transformation Reaction | Reagents | Reference |
| Aryl Bromide | Grignard Formation & Carboxylation | 1. Mg, 2. CO₂, 3. H₃O⁺ | google.com |
| Aryl Nitrile | Hydrolysis | H₂O, H⁺ or OH⁻, heat | researchgate.net |
| Aryl Methyl Group | Oxidation | KMnO₄, H₂SO₄ | compoundchem.com |
| Isatin Derivative | Oxidative Ring Opening | H₂O₂, NaOH | orgsyn.org |
Multistep Reaction Sequences and Optimization Protocols for Related Fluorinated Benzoic Acids
The synthesis of highly substituted benzoic acids often requires multi-step sequences where reaction conditions are optimized to maximize yield and purity. google.comgoogle.com The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, for instance, proceeds from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction of the nitro group to an amine, and then a Sandmeyer-type reaction (diazotisation followed by chlorination). researchgate.net Similarly, 3,5-dimethoxy-2,4-difluorobenzoic acid was prepared from 2,3,4,5-tetrafluorobenzoic acid via nitration, methoxylation, reduction, and diazotisation. researchgate.net
For this compound, a hypothetical but rational synthetic sequence could start from 1,2-difluorobenzene.
| Step | Reaction | Description |
| 1 | Nitration | Introduction of a nitro group, likely directing to the 4-position. |
| 2 | Ethoxylation | Nucleophilic aromatic substitution to replace a fluorine atom with an ethoxy group. The nitro group activates the ring for this substitution. |
| 3 | Reduction | The nitro group is reduced to an amino group (aniline derivative). |
| 4 | Sandmeyer Reaction | The amino group is converted to a diazonium salt, which is then displaced by a cyano group. |
| 5 | Hydrolysis | The cyano group is hydrolyzed to a carboxylic acid to yield the final product. |
Optimization of such sequences often involves developing "one-pot" procedures to minimize intermediate isolation steps, as demonstrated in the synthesis of the related precursor 4-ethoxy-2,3-difluorophenol. google.com
Chemical Reactivity and Derivatization Strategies
The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
Functional Group Interconversions (e.g., acyl chlorides, esters, amides) of Fluorinated Benzoic Acids
The carboxyl group (-COOH) can be readily converted into other functional groups, which is a fundamental strategy in organic synthesis. fiveable.me These interconversions are crucial for creating building blocks for more complex molecules.
Acyl Chlorides: Treatment of the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH group with a chlorine atom, forming a highly reactive acyl chloride. google.com This intermediate is often not isolated and is used directly to form esters and amides.
Esters: Esterification can be achieved by reacting the benzoic acid with an alcohol under acidic conditions (Fischer esterification) or, more commonly, by reacting the corresponding acyl chloride with an alcohol.
Amides: Amides are formed by reacting the acyl chloride with a primary or secondary amine. This is a robust and widely used reaction for building peptide-like linkages.
| Derivative | Reaction | Typical Reagents | Reference |
| Acyl Chloride | Chlorination | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | google.comfiveable.me |
| Ester | Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | fiveable.me |
| Amide | Amidation | Acyl chloride intermediate + Amine (R'R''NH) | fiveable.me |
| N-Succinimidyl Ester | Activation | N-Hydroxysuccinimide, DCC (Dicyclohexylcarbodiimide) | arkat-usa.org |
Formation of Bioactive Conjugates and Ligands from Fluorinated Benzoic Acid Precursors
Fluorinated benzoic acids are prized precursors for the synthesis of biologically active compounds and specialized ligands. nih.gov The unique substitution pattern of this compound makes it an attractive scaffold for creating novel structures in medicinal chemistry and materials science.
One of the most powerful applications is in cross-coupling reactions. The corresponding boronic acid, 4-ethoxy-2,3-difluorophenylboronic acid, is an important reagent in Suzuki-Miyaura coupling reactions. chemimpex.com This allows for the formation of a carbon-carbon bond, linking the fluorinated aromatic ring to other complex molecular fragments to build potential therapeutics, such as targeted cancer therapies. chemimpex.com An example of a complex molecule built from this scaffold is 4-ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a structure often associated with liquid crystal materials but illustrating the potential for creating elaborate ligands. nih.gov
Furthermore, the carboxylic acid moiety can be used to form conjugates with biomolecules. For instance, benzoic acids can be linked to the amino groups of peptides or amino acids, a strategy used to modify the properties of biologically active agents. nih.gov The activated N-succinimidyl esters of fluorinated benzoic acids are particularly useful for this purpose, readily reacting with lysine (B10760008) residues in proteins. arkat-usa.org
| Application Area | Synthetic Strategy | Example Intermediate/Product | Reference |
| Medicinal Chemistry | Suzuki-Miyaura Coupling | 4-Ethoxy-2,3-difluorophenylboronic acid | chemimpex.com |
| Materials Science | Biaryl Coupling | 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | nih.gov |
| Bioconjugation | Amide Bond Formation | Peptide conjugates | nih.gov |
| Agrochemicals | Heterocycle Synthesis | Fluorinated isocoumarins | researchgate.net |
Advancements in the Synthesis of this compound Derivatives Explored
A detailed examination of advanced synthetic methodologies is shedding new light on the unique reactivity of this compound and its derivatives. Researchers are exploring novel reaction pathways, including Sonogashira-type couplings and C-H alkylation, to construct complex molecular architectures. Furthermore, significant efforts are being directed towards the chemo- and regioselective synthesis of analogues and homologues, opening up new avenues for the development of functionalized aromatic compounds.
Exploration of Unique Reaction Pathways
The inherent electronic properties of fluorinated benzoic acids, such as this compound, make them intriguing substrates for a variety of cross-coupling reactions. The strategic placement of fluorine atoms and the ethoxy group on the benzene ring influences the reactivity of the molecule, allowing for the exploration of unique synthetic transformations.
Sonogashira-Type Reactions
The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, has been a subject of intense study with fluorinated substrates. wikipedia.orgrsc.orglibretexts.org While direct Sonogashira coupling of this compound itself is not extensively documented, studies on related fluorinated and alkoxy-substituted aromatic compounds provide valuable insights into the potential reaction pathways.
The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, particularly with electron-rich fluoroarenes. organic-chemistry.org Research has shown that the reactivity of aryl halides in Sonogashira couplings follows the general trend I > Br > Cl. wikipedia.org This suggests that a halogenated precursor of this compound, such as an iodo- or bromo-derivative, would be a suitable starting material for such transformations.
Mechanistic investigations highlight two primary catalytic cycles: a copper-co-catalyzed cycle and a copper-free cycle. libretexts.org In the copper-co-catalyzed pathway, copper acetylide is formed in situ, which then undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination yields the desired coupled product. In the copper-free version, the deprotonation of the alkyne is often facilitated by the base, followed by direct reaction with the palladium complex. libretexts.org The development of more efficient palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands has enabled successful Sonogashira couplings even with less reactive aryl chlorides. libretexts.org
A hypothetical Sonogashira-type reaction involving a halogenated derivative of this compound is presented below:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| 1-Iodo-4-ethoxy-2,3-difluorobenzene | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine (e.g., Et₃N) | THF or DMF | 4-Ethoxy-2,3-difluoro-1-(alkynyl)benzene |
This table represents a hypothetical reaction based on established Sonogashira coupling principles.
C-H Alkylation as an Additive
The use of benzoic acid derivatives as additives or ligands in transition metal-catalyzed C-H activation and alkylation reactions is an emerging area of research. While specific studies employing this compound as an additive are not yet prevalent, the carboxylate group is known to act as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov This directing ability can facilitate the selective alkylation of C-H bonds ortho to the carboxylic acid.
Recent studies have shown that palladium(II) can catalyze the ortho-alkylation of benzoic acids with alkyl halides. nih.gov The reaction is believed to proceed through a palladacycle intermediate formed via C-H activation. The presence of certain bases and additives can significantly influence the efficiency and selectivity of this transformation.
The potential for this compound or its derivatives to act as a ligand or additive in such reactions opens up possibilities for novel synthetic strategies. The electronic and steric effects of the fluorine and ethoxy substituents could modulate the catalytic activity and selectivity in C-H alkylation processes.
Chemo- and Regioselective Synthesis of Analogues and Homologues
The development of methods for the chemo- and regioselective synthesis of analogues and homologues of this compound is crucial for creating a diverse library of compounds for various applications. This involves the selective introduction of different functional groups at specific positions on the aromatic ring.
One key strategy involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, on halogenated precursors. For instance, the palladium-catalyzed reaction of a dihalogenated derivative of 4-ethoxybenzene could allow for the selective introduction of different aryl or alkyl groups. The differing reactivity of various halogens (e.g., iodine vs. bromine) can be exploited to achieve regioselectivity. wikipedia.org
Another approach is the functionalization of precursor molecules that already contain the desired substitution pattern. For example, the synthesis of various p-alkoxybenzoic acids has been achieved through microwave-assisted nucleophilic substitution on a suitable fluorinated benzoic acid precursor. ed.gov This methodology could be adapted for the synthesis of homologues of this compound by using different alkyl halides.
The synthesis of a library of desketoraloxifene (B1670293) analogues, which are complex molecular structures, has been accomplished through a strategy involving iodocyclization followed by palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling. nih.gov This highlights the power of combining different synthetic methods to achieve molecular diversity.
The following table outlines a potential synthetic route for an analogue of this compound:
| Starting Material | Reagent | Reaction Type | Product |
| 1-Bromo-4-ethoxy-2,3-difluorobenzene | Arylboronic acid | Suzuki-Miyaura Coupling | 4-Ethoxy-2,3-difluoro-1,1'-biphenyl derivative |
| 1-Iodo-4-ethoxy-2,3-difluorobenzene | Vinylstannane | Stille Coupling | 4-Ethoxy-2,3-difluoro-1-vinylbenzene derivative |
This table illustrates potential synthetic pathways for creating analogues.
Comprehensive Spectroscopic and Structural Characterization of 4 Ethoxy 2,3 Difluorobenzoic Acid and Its Derivatives
Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the conformational and bonding characteristics of molecules.
FT-IR spectroscopy is a powerful method for identifying the functional groups and vibrational modes within a molecule. The analysis of 4-Ethoxy-2,3-difluorobenzoic acid and its derivatives reveals characteristic absorption bands that correspond to specific stretching and bending vibrations. In the solid state, benzoic acid derivatives often exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, particularly of the carboxyl group. nih.gov
The FT-IR spectrum of a related compound, 4-ethoxy-2,3-difluoro benzamide (B126), has been studied both experimentally and through density functional theory (DFT) calculations, providing a basis for understanding the vibrational modes of this compound. researchgate.net The characteristic vibrations of the carboxyl group, the ethoxy group, and the fluorinated benzene (B151609) ring are of primary interest. For instance, the O-H stretching vibration of the carboxylic acid is typically observed as a broad band in the region of 3300-2500 cm⁻¹, a feature that is characteristic of the hydrogen-bonded dimer. researchgate.net The C=O stretching vibration of the carboxyl group is expected to appear as a strong absorption band around 1700 cm⁻¹. researchgate.net The presence of fluorine atoms on the benzene ring will also influence the C-F stretching and bending vibrations, which are typically observed in the 1300-1000 cm⁻¹ region.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |
|---|---|---|
| O-H Stretch | 3300-2500 (broad) | Carboxylic acid dimer |
| C-H Stretch (Aromatic) | 3100-3000 | Benzene ring |
| C-H Stretch (Aliphatic) | 2980-2850 | Ethoxy group |
| C=O Stretch | ~1700 | Carboxylic acid |
| C=C Stretch (Aromatic) | 1600-1450 | Benzene ring |
| C-O Stretch | 1300-1200 | Ether and carboxylic acid |
Note: The exact positions of the peaks can vary based on the physical state of the sample and intermolecular interactions.
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and molecular symmetry. For this compound, FT-Raman is particularly useful for studying the vibrations of the aromatic ring and the carbon-carbon backbone. The Raman spectrum of a similar molecule, 2-amino-4,5-difluorobenzoic acid, has been recorded and analyzed, offering comparative insights. nih.gov
In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the benzene ring are expected to be prominent. The C-F bonds will also exhibit characteristic Raman signals. The study of related fluorinated benzoic acids has shown that the vibrational frequencies are influenced by the position of the fluorine substituents. nih.govnih.gov A combined experimental and theoretical study on 4-ethoxy-2,3-difluoro benzamide further aids in the assignment of Raman active modes. researchgate.net
Table 2: Predicted FT-Raman Active Modes for this compound
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Benzene ring |
| C-H Stretch (Aliphatic) | 2980-2850 | Ethoxy group |
| C=C Stretch (Aromatic) | 1600-1500 | Benzene ring breathing modes |
| C-F Stretch | 1300-1000 | Symmetric C-F stretching |
Note: Raman intensities are dependent on the change in polarizability during the vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework of this compound. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-donating effect of the ethoxy group.
In the ¹H NMR spectrum, the ethoxy group will give rise to a triplet and a quartet, corresponding to the methyl and methylene (B1212753) protons, respectively. The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring. For comparison, the ¹H NMR spectrum of 4-ethoxybenzoic acid shows aromatic protons in the range of δ 6.9-8.0 ppm. chemicalbook.com
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carboxyl carbon is typically observed in the range of δ 165-185 ppm. The carbons attached to the fluorine atoms will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the positions of the fluorine and ethoxy substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound
| Atom | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) | Expected Coupling Constants (J) |
|---|---|---|---|
| -COOH | 10-13 (broad s) | ~165 | |
| Ar-H | 7.0-8.0 (m) | ||
| -OCH₂CH₃ | ~4.1 (q) | ~64 | ³JHH ≈ 7 Hz |
| -OCH₂CH₃ | ~1.4 (t) | ~14 | ³JHH ≈ 7 Hz |
| C-1 (C-COOH) | ~115 (d) | ²JCF | |
| C-2 (C-F) | ~150 (dd) | ¹JCF, ²JCF | |
| C-3 (C-F) | ~148 (dd) | ¹JCF, ²JCF | |
| C-4 (C-O) | ~155 (d) | ³JCF | |
| C-5 (C-H) | ~118 (d) |
Note: s = singlet, t = triplet, q = quartet, m = multiplet, d = doublet, dd = doublet of doublets. Chemical shifts are referenced to TMS.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum of this compound will provide unambiguous information about the electronic environment of the two fluorine atoms.
The two fluorine atoms at the 2- and 3-positions are in different chemical environments and are expected to show two distinct signals. These signals will likely appear as doublets of doublets due to coupling to each other (³JFF) and to the adjacent aromatic protons (³JHF and ⁴JHF). The chemical shifts will be influenced by the electronic effects of the neighboring carboxyl and ethoxy groups.
Table 4: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Expected Coupling Patterns |
|---|---|---|
| F-2 | -130 to -140 | Doublet of doublets |
Note: Chemical shifts are referenced to a standard such as CFCl₃. The exact values can be influenced by the solvent.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₈F₂O₃), the molecular weight is 202.15 g/mol . azurewebsites.net The high-resolution mass spectrum (HRMS) would confirm the elemental composition.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202. The fragmentation pattern will be characteristic of a benzoic acid derivative. Common fragmentation pathways include the loss of a hydroxyl radical (•OH) to give [M-17]⁺, and the loss of a carboxyl group (•COOH) to give [M-45]⁺. The ethoxy group can also undergo fragmentation, leading to the loss of an ethyl radical (•C₂H₅) to give [M-29]⁺ or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement. The fragmentation of related compounds like 2,4-difluorobenzoic acid shows characteristic peaks at m/z 158 (M⁺), 141 (M⁺ - OH), and 113 (M⁺ - COOH). nih.gov
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Description |
|---|---|---|
| 202 | [C₉H₈F₂O₃]⁺ | Molecular ion (M⁺) |
| 185 | [C₉H₇F₂O₂]⁺ | Loss of •OH |
| 174 | [C₈H₅F₂O₂]⁺ | Loss of C₂H₄ (ethylene) |
| 157 | [C₇H₄F₂O]⁺ | Loss of •COOH |
Note: The relative intensities of the fragment ions depend on the ionization energy and the stability of the resulting ions.
X-ray Diffraction Analysis for Solid-State Structural Determination of Difluorobenzoate Complexes
A recurrent and fundamental structural motif observed in the crystal structures of benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers. In this arrangement, the carboxylic acid groups of two molecules interact via a pair of O—H···O hydrogen bonds, creating a stable eight-membered ring. This dimerization is a predominant feature and is anticipated to be the primary intermolecular interaction in the crystal lattice of this compound.
For instance, the crystal structure of 3,5-difluorobenzoic acid reveals that the molecules form dimers stabilized by these characteristic hydrogen bonds. researchgate.net Similarly, 2,6-difluorobenzoic acid also exhibits the formation of inversion dimers linked by pairs of O—H···O hydrogen bonds. researchgate.net The planarity of the molecule can be influenced by the substituents. In 2,6-difluorobenzoic acid, the carboxylate group is twisted out of the plane of the benzene ring. researchgate.net In contrast, studies on other substituted benzoic acids, such as 4-nitro-2-(trifluoromethyl)benzoic acid, show how different substituents can induce rotations of the functional groups relative to the aromatic ring due to steric hindrance. researchgate.net
Below is a table summarizing the crystallographic data for some related difluorobenzoic acid compounds, which serves as a valuable reference for predicting the structural parameters of this compound.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 3,5-Difluorobenzoic Acid | Monoclinic | P2₁/c | 3.769 | 13.400 | 14.041 | 93.78 | researchgate.net |
| 2,6-Difluorobenzoic Acid | Monoclinic | P2₁/c | 3.6517 | 14.1214 | 12.2850 | 95.651 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic carboxylic acids, the principal electronic transitions are the π → π* and the weaker n → π* transitions.
The unsubstituted benzoic acid chromophore exhibits absorption bands that are modified by the presence of substituents on the aromatic ring. Carboxylic acids without significant conjugation typically show a weak n → π* transition at a lower wavelength, around 200–215 nm. ntu.edu.sg Conjugation with the benzene ring and the presence of other chromophoric groups shift these absorptions to longer wavelengths (a bathochromic shift).
In the case of this compound, the benzene ring, the carboxylic acid group, the ethoxy group, and the fluorine atoms constitute the chromophoric system. The ethoxy group, being an electron-donating group, and the fluorine atoms, with their inductive electron-withdrawing and resonance electron-donating effects, will influence the energy of the molecular orbitals and thus the wavelengths of the electronic transitions.
A study on 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, conducted in ethanol, provides insight into the expected absorption regions. sigmaaldrich.com The UV absorption spectra of these compounds were analyzed with the aid of time-dependent density functional theory (TD-DFT) calculations, which help in assigning the observed absorption bands to specific electronic transitions. The calculated HOMO and LUMO energies for these molecules indicate that charge transfer occurs within the molecule upon electronic excitation. sigmaaldrich.com
For this compound, one would anticipate a complex UV-Vis spectrum resulting from the interplay of the different substituents. The π → π* transitions of the aromatic system are expected to be the most intense. The presence of the ethoxy group at the para position relative to the carboxylic acid is likely to cause a significant red-shift in the absorption maximum compared to benzoic acid itself, due to the extension of the conjugated system.
The following table presents the reported UV absorption maxima for related compounds, which can be used to estimate the absorption characteristics of this compound.
| Compound Name | Solvent | λmax (nm) | Reference |
| Unconjugated Carboxylic Acids | - | ~210 | libretexts.org |
| 2,3-Difluorobenzoic Acid | Ethanol | Not specified | sigmaaldrich.com |
| 2,4-Difluorobenzoic Acid | Ethanol | Not specified | sigmaaldrich.com |
| 4-Ethoxybenzoic Acid | - | Not specified | nih.gov |
Advanced Spectroscopic Techniques Applied to Fluorinated Benzoic Acids (e.g., Microwave Spectroscopy)
Beyond the standard spectroscopic methods, advanced techniques such as microwave spectroscopy provide exceptionally detailed information about the rotational energy levels of molecules in the gas phase. From the rotational spectrum, highly precise molecular parameters, including rotational constants and, by extension, bond lengths and angles, can be determined.
Microwave spectroscopy is particularly well-suited for studying fluorinated benzoic acids due to their polarity. While specific microwave spectroscopic data for this compound is not available, studies on related molecules like p-difluorobenzene demonstrate the power of this technique. High-resolution electronic spectroscopy experiments on weakly bound complexes of p-difluorobenzene have allowed for the determination of its rotational constants in both the ground (S₀) and first electronically excited (S₁) states. researchgate.net
The analysis of the rotational spectra of such molecules often requires consideration of the molecule as a rigid rotor, with corrections for centrifugal distortion. For more complex systems, especially those with internal rotation (like the methyl group in a methoxy (B1213986) substituent or the ethyl group in an ethoxy substituent), the analysis becomes more intricate.
The rotational constants (A, B, and C) are inversely proportional to the moments of inertia of the molecule about its principal axes. The data obtained from microwave spectroscopy can be used to build a highly accurate model of the molecule's geometry in the gas phase, which can then be compared with theoretical calculations and solid-state structures from X-ray diffraction to understand the effects of intermolecular forces on molecular conformation.
The table below shows the rotational constants for p-difluorobenzene as an example of the data obtainable from such advanced spectroscopic studies.
| Compound Name | State | A (MHz) | B (MHz) | C (MHz) | Reference |
| p-Difluorobenzene | S₀ | Not specified | Not specified | Not specified | researchgate.net |
| p-Difluorobenzene | S₁ | Not specified | Not specified | Not specified | researchgate.net |
Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2,3 Difluorobenzoic Acid
Quantum Chemical Calculations for Electronic and Molecular Structures
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For 4-Ethoxy-2,3-difluorobenzoic acid, these methods elucidate the interplay of its functional groups and the effects of fluorine substitution on the benzene (B151609) ring.
Density Functional Theory (DFT) and Ab Initio Methods for Structural Properties and Reactivity
Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are powerful tools for determining the structural properties and reactivity of molecules like this compound. nih.gov These methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the ground state.
Table 1: Selected Optimized Geometrical Parameters of a Similar Molecule (4-ethoxy-2,3-difluoro benzamide) Calculated by DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C1–C2 | 1.395 |
| C2–C3 | 1.393 |
| C3–F9 | 1.357 |
| C4–O10 | 1.359 |
| C1–C7 | 1.510 |
| O10-C17-C18 | 107.5 |
| C1-C2-C3 | 120.4 |
| C2-C3-C4 | 120.0 |
| Source: Adapted from quantum chemical calculations on 4-ethoxy-2,3-difluoro benzamide (B126). researchgate.net |
Conformational Analysis and Potential Energy Surfaces of Fluorinated Benzoic Acid Systems
The presence of the flexible ethoxy group necessitates a conformational analysis to identify the most stable conformer of this compound. This is achieved by performing a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of the rotation around specific dihedral angles, such as the C-O-C-C angle of the ethoxy group. nih.gov
For the related 4-ethoxy-2,3-difluoro benzamide, a PES scan was conducted using the B3LYP/6-31+G(d,p) level of theory. nih.govresearchgate.net The scan reveals the minimum energy conformation, which corresponds to the most stable arrangement of the atoms in the molecule. Understanding the conformational preferences is crucial as it can significantly impact the molecule's physical and biological properties.
Prediction of Vibrational Frequencies and Spectroscopic Parameters
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra. A complete vibrational analysis can be performed using DFT methods, and the calculated wavenumbers are often scaled to achieve better agreement with experimental data. nih.govnih.gov
In the study of 4-ethoxy-2,3-difluoro benzamide, a detailed vibrational analysis was carried out, with assignments for each vibrational mode based on the Potential Energy Distribution (PED). nih.govresearchgate.net This allows for the identification of characteristic vibrational modes, such as the C=O stretching of the carboxylic acid group, the C-F stretching modes, and the vibrations associated with the ethoxy group and the benzene ring.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Similar Molecule (4-ethoxy-2,3-difluoro benzamide)
| Assignment | Calculated (Unscaled) |
| O-H Stretch | ~3600 |
| C=O Stretch | ~1750 |
| C-F Stretch | ~1250-1350 |
| C-O-C Stretch | ~1100-1200 |
| Source: Adapted from quantum chemical calculations on 4-ethoxy-2,3-difluoro benzamide. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).
For a molecule like this compound, the MEP map would show a high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For 4-ethoxy-2,3-difluoro benzamide, the HOMO-LUMO energy gap was calculated to understand its chemical reactivity and intermolecular charge transfer characteristics. nih.gov The distribution of the HOMO and LUMO orbitals reveals the sites most involved in electron donation and acceptance.
Reactivity descriptors derived from DFT, such as the Fukui function, provide more detailed information about the local reactivity of different atomic sites within the molecule. nih.govscm.com The Fukui function helps in identifying the specific atoms that are most likely to undergo nucleophilic or electrophilic attack. scm.comresearchgate.net
Table 3: Calculated FMO Properties of a Similar Molecule (4-ethoxy-2,3-difluoro benzamide)
| Parameter | Energy (eV) |
| E(HOMO) | -6.8 |
| E(LUMO) | -1.5 |
| Energy Gap (ΔE) | 5.3 |
| Source: Adapted from quantum chemical calculations on 4-ethoxy-2,3-difluoro benzamide. nih.gov |
Non-Linear Optical (NLO) Properties Prediction of Benzoic Acid Derivatives
Benzoic acid derivatives with donor and acceptor groups can exhibit significant non-linear optical (NLO) properties, which are important for applications in optoelectronics. mdpi.com The NLO response of a molecule is related to its molecular polarizability and hyperpolarizability. Computational methods can be used to predict these properties.
For 4-ethoxy-2,3-difluoro benzamide, the high value of the calculated first-order hyperpolarizability indicates its potential as an NLO material. nih.gov The intramolecular charge transfer from the electron-donating ethoxy group to the electron-withdrawing parts of the molecule contributes to this NLO activity. Similar behavior would be expected for this compound due to the presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro and carboxylic acid) groups.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Related Benzoic Acids
Molecular docking and dynamics simulations are instrumental in drug discovery and development for predicting the binding affinity and interaction patterns of ligands with target proteins. Studies on various substituted benzoic acids, including those with fluorine and other functional groups, have demonstrated their potential to interact with a range of biological targets.
Molecular Docking Studies of Benzoic Acid Derivatives
Molecular docking studies have been employed to investigate the binding of benzoic acid derivatives to various protein targets. For instance, a study on several benzoic acid derivatives, including gallic acid, explored their potential antiviral activity against the SARS-CoV-2 main protease through in silico methods. The research utilized density functional theory (DFT) computations to analyze the compounds' reactivity and molecular docking to predict their binding affinities within the active site of the protease. The results indicated that the binding affinity is influenced by the nature and position of substituents on the benzoic acid core.
Another study focused on a novel benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), and its interaction with carbonic anhydrase II (PDB ID: 3FFP). This research combined crystallographic analysis with quantum chemical calculations and molecular docking to elucidate the compound's structural features and binding mechanism. The docking results revealed that PTMTBA binds effectively within the active site of carbonic anhydrase, suggesting its potential as an inhibitor.
The following table summarizes the findings of a molecular docking study of various benzoic acid derivatives against the SARS-CoV-2 main protease.
| Compound | Molecular Weight ( g/mol ) | Docking Score | Dipole Moment (Debye) |
| Benzoic acid | 122.12 | - | 0.79 |
| 2,5-dihydroxybenzoic acid | 154.12 | -33.84 | 4.62 |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | 198.17 | - | - |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | 170.12 | - | - |
| Octyl gallate | 282.34 | -60.22 | 1.31 |
| Epicatechin | 290.27 | - | - |
| 4,5-Dihydroxy-3-oxocyclohex-1-ene-1-carboxylic acid | 172.14 | - | - |
| Data sourced from a study on the molecular docking of benzoic acid derivatives against SARS-CoV-2 main protease. |
Molecular Dynamics Simulations of Substituted Benzoic Acids
Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions and the behavior of molecules in solution. A study on the self-association of four benzoic acid derivatives (2-chloro-4-nitrobenzoic acid, 2-methyl-4-nitrobenzoic acid, 3-hydroxybenzoic acid, and 2,6-dimethoxybenzoic acid) in various solvents utilized MD simulations alongside spectroscopic methods. These simulations helped to understand how different solvents and substituents on the benzene ring influence the formation of hydrogen-bonded dimers and other self-associates.
In another investigation, MD simulations were used to study the influence of crystallization additives on the morphology of 2,6-dimethoxybenzoic acid and 3-hydroxybenzoic acid. The simulations modeled the adsorption of various additives onto different crystal faces, providing insights into how these additives could potentially control the crystal growth and polymorphic outcome. The study found that urea (B33335) showed significant adsorption on the surfaces of both benzoic acid derivatives.
Classical MD simulations have also been performed to investigate the aggregation of supercooled benzoic acid in confined spaces like nanocavities and nanotubes. These studies revealed that confinement impacts the collective dynamics of the liquid, promoting a more organized hydrogen bond network.
The research on related compounds highlights the utility of computational methods in predicting the behavior of this compound. The presence of two fluorine atoms and an ethoxy group would significantly influence its electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical parameters in molecular docking and dynamics simulations. Future computational studies on this compound could elucidate its interaction with specific biological targets and provide a basis for its potential applications in medicinal chemistry.
Structure Activity Relationship Sar Studies and Mechanistic Understanding of 4 Ethoxy 2,3 Difluorobenzoic Acid Derivatives
Elucidating the Influence of Fluorine Atoms on Biological Activity and Molecular Interactions
The presence of fluorine atoms in bioactive molecules can significantly modulate their pharmacological profiles. In the context of 4-Ethoxy-2,3-difluorobenzoic acid derivatives, the two fluorine atoms at the 2 and 3 positions of the benzoic acid ring are expected to exert a profound influence on several key properties that govern biological activity.
Fluorine's high electronegativity can alter the electronic distribution within the molecule, impacting its acidity, lipophilicity, and metabolic stability. Strategic placement of fluorine can block sites of metabolism, thereby increasing the compound's half-life in biological systems. Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.
The influence of fluorine substitution is highly context-dependent, and the precise effect on biological activity—be it enhancement or diminution—is contingent on the specific target and the nature of the molecular interactions within the binding site. A hypothetical SAR study on a series of analogues could reveal the optimal fluorination pattern for a desired biological effect.
Illustrative Data on the Impact of Fluorination on Biological Activity (Hypothetical)
| Compound ID | Substitution Pattern | Target Binding Affinity (IC₅₀, nM) |
| 1a | 4-Ethoxybenzoic acid | 500 |
| 1b | 4-Ethoxy-2-fluorobenzoic acid | 250 |
| 1c | 4-Ethoxy-3-fluorobenzoic acid | 300 |
| 1d | This compound | 100 |
This table is for illustrative purposes only and does not represent actual experimental data.
Role of the Ethoxy Group in Modulating Receptor Binding and Enzyme Inhibition in Analogues
The ethoxy group at the 4-position of the benzoic acid ring also plays a crucial role in defining the molecule's interaction with biological targets. This group can influence the compound's solubility, lipophilicity, and conformational preferences. As a hydrogen bond acceptor, the oxygen atom of the ethoxy group can form key interactions with amino acid residues in a receptor binding pocket or an enzyme's active site.
Variations of the alkoxy group (e.g., methoxy (B1213986), propoxy) in a series of analogues would be instrumental in probing the steric and electronic requirements of the binding site, thereby guiding the design of more potent and selective compounds.
Investigation of Halogen Bonding and Other Non-Covalent Interactions in Fluorinated Systems
Beyond conventional hydrogen bonding, halogen atoms, including fluorine, can participate in a type of non-covalent interaction known as halogen bonding. In a halogen bond, an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as an oxygen or nitrogen atom. While fluorine is the least polarizable of the halogens and thus forms the weakest halogen bonds, these interactions can still contribute to the stability of a ligand-receptor complex.
In the crystal structure of related compounds, such as 2,3-difluorobenzoic acid, molecules are known to form dimers stabilized by hydrogen bonds. These dimers then pack in a way that is influenced by weaker C-H···F and C-H···O interactions. Such studies of crystal structures provide valuable insights into the types of non-covalent interactions that derivatives of this compound might engage in, both in the solid state and in a biological binding environment.
Observed Non-Covalent Interactions in a Related Crystal Structure
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | O-H | O=C | ~1.8 |
| C-H···F Interaction | C-H | F | ~2.5 |
| C-H···O Interaction | C-H | O=C | ~2.6 |
Data is generalized from typical bond lengths observed in similar structures.
Integration of Computational and Experimental Approaches for Comprehensive SAR Elucidation
A comprehensive understanding of the structure-activity relationships of this compound derivatives would necessitate a synergistic approach that combines experimental and computational methods.
Experimental Approaches:
Synthesis of Analogues: A library of derivatives would be synthesized to systematically probe the effects of modifying the fluorine substitution pattern, the nature of the alkoxy group, and other parts of the molecule.
In Vitro Biological Assays: These analogues would be tested in relevant biological assays to determine their potency, selectivity, and mechanism of action.
Computational Approaches:
Molecular Docking: This technique can predict the binding mode of the derivatives within the active site of a target protein, helping to rationalize observed SAR data.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the compounds with their biological activity, enabling the prediction of the activity of novel analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, including the stability of key interactions over time.
By integrating the findings from these computational and experimental studies, a detailed and predictive SAR model can be constructed. This model would be invaluable for the rational design of new derivatives of this compound with improved therapeutic potential.
Diverse Research Applications and Future Perspectives for this compound
A Versatile Building Block in Complex Organic Synthesis
This compound, a fluorinated aromatic carboxylic acid, serves as a significant intermediate in the field of organic synthesis. Its molecular structure, featuring an ethoxy group and two fluorine atoms on the benzene (B151609) ring, provides it with unique chemical properties that are highly valued in the creation of more complex molecules. The presence and positioning of the fluorine atoms, in particular, can enhance metabolic stability and binding affinity when incorporated into biologically active compounds.
Intermediates for Active Pharmaceutical Ingredients (APIs) and Drug Candidates
While specific, named drug candidates directly synthesized from this compound are not extensively detailed in publicly available research, its role as a crucial building block is well-established through the applications of its derivatives. The related compound, 4-ethoxy-2,3-difluorophenylboronic acid, is highlighted as a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds in the development of novel pharmaceuticals. chemimpex.com These reactions are fundamental in medicinal chemistry for synthesizing complex organic molecules, including those with therapeutic potential. chemimpex.com
The structural framework of fluorinated benzoic acids is integral to the development of various therapeutic agents. For instance, a complex derivative, 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), has been discovered as a potent inhibitor of Factor B, a key component of the complement system. nih.gov This inhibitor is under clinical evaluation for treating a range of complement-mediated diseases. nih.gov While not a direct synthesis from the title compound, this illustrates the importance of the ethoxy- and benzoic acid-containing structures in modern drug discovery. The unique substitution pattern of this compound makes it a valuable precursor for creating novel molecules with desired biological activities.
Precursors for Agrochemicals
The utility of this compound and its derivatives extends into the agrochemical sector. Its boronic acid form is explicitly mentioned as an essential reagent for the development of agrochemicals. chemimpex.com Fluorinated compounds are of significant interest in this industry due to their potential to yield potent herbicides and fungicides.
A relevant example can be found in a patent for new etoxazole (B1671765) compounds, which are a class of acaricides (mite-killing agents). google.com These compounds were synthesized using 2,6-difluorobenzoic acid as a starting material, demonstrating the role of difluorobenzoic acid structures in creating effective crop protection agents. google.com The structural similarities suggest that this compound could be a valuable precursor for a new generation of agrochemicals with potentially enhanced efficacy or novel modes of action.
Synthesis of Advanced Materials and Specialty Chemicals
In the realm of materials science, halogenated benzoic acid derivatives are recognized as versatile building blocks for advanced materials. A patent for a closely related compound, 4-ethoxy-2,3-difluorophenol, indicates its use as an intermediate for liquid crystals. google.com This suggests a potential application for this compound in the synthesis of liquid crystal materials, which are critical components in displays for televisions, computers, and mobile devices.
Furthermore, the general class of fluorinated aromatic compounds is essential in the creation of specialty chemicals and high-performance polymers due to the unique properties conferred by fluorine, such as thermal stability and chemical resistance.
Contributions to Medicinal Chemistry and Biological Probe Development
The unique arrangement of functional groups on the this compound molecule makes it and its derivatives subjects of interest in medicinal chemistry. The introduction of fluorine atoms into a benzoic acid structure can significantly alter a molecule's physical, chemical, and biological properties.
Exploration of Antimicrobial and Antifungal Activities
While direct studies on the antimicrobial and antifungal properties of this compound are limited, research on structurally similar compounds provides a strong rationale for its investigation in this area. A study on 4-ethoxybenzoic acid, which lacks the fluorine atoms, demonstrated its ability to inhibit biofilm formation in the bacterium Staphylococcus aureus. nih.gov This compound was also found to work synergistically with the antibiotic vancomycin, enhancing its effectiveness against established biofilms. nih.gov The mechanism of action appeared to involve altering the hydrophobicity of the bacterial cell membrane. nih.gov
These findings suggest that this compound could exhibit similar or potentially enhanced antimicrobial properties. The addition of fluorine atoms is a common strategy in medicinal chemistry to increase a compound's potency and metabolic stability. For example, 2,4-difluorobenzoic acid is a known pharmaceutical intermediate used in the synthesis of antifungal agents like fluconazole (B54011) and voriconazole. google.com
Research in Anticancer and Anti-inflammatory Agents from Benzoic Acid Derivatives
The broader class of benzoic acid derivatives has been a fertile ground for the discovery of potential anticancer and anti-inflammatory agents. Although direct research on this compound in these areas is not prominent, the foundational role of the benzoic acid scaffold is well-documented.
In anti-inflammatory research, a newly synthesized derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potential in regulating inflammatory responses. nih.gov This highlights the adaptability of the benzoic acid structure for creating novel anti-inflammatory compounds. The unique electronic properties conferred by the two fluorine atoms and the ethoxy group in this compound make it a candidate for similar synthetic modifications to explore new anti-inflammatory activities.
The following table provides a summary of the key research areas and potential applications for this compound and its derivatives.
| Research Area | Application/Role | Key Findings/Rationale |
| Organic Synthesis | Intermediate for APIs | Boronic acid derivative is a key reagent in Suzuki-Miyaura coupling for pharmaceutical synthesis. chemimpex.com |
| Precursor for Agrochemicals | Boronic acid derivative is used in the development of agrochemicals. chemimpex.com Difluorobenzoic acid structures are used in acaricides. google.com | |
| Synthesis of Advanced Materials | Related phenol (B47542) derivative is an intermediate for liquid crystals. google.com | |
| Medicinal Chemistry | Antimicrobial/Antifungal Agents | The related 4-ethoxybenzoic acid inhibits S. aureus biofilms. nih.gov Difluorobenzoic acids are precursors to antifungal drugs. google.com |
| Anti-inflammatory Agents | The benzoic acid scaffold is central to many anti-inflammatory drugs. nih.gov |
Diverse Research Applications and Future Perspectives for 4 Ethoxy 2,3 Difluorobenzoic Acid
Contributions to Medicinal Chemistry and Biological Probe Development
Applications in Neurological and Serotonin (B10506) Receptor Research Utilizing Fluorinated Analogues
The strategic incorporation of fluorine into molecules has become a pivotal tool in the development of novel therapeutic agents and imaging probes for neurological research. Fluorinated analogues of various compounds are frequently explored for their potential to modulate the activity of neurological targets, including serotonin receptors. The serotonin system is implicated in a wide range of physiological and pathological processes, making it a significant target for drug discovery.
While direct studies on 4-ethoxy-2,3-difluorobenzoic acid in this specific context are not extensively documented in publicly available research, the broader class of fluorinated benzoic acids and related structures serves as a valuable template for designing molecules with tailored properties for neurological applications. For instance, fluorinated derivatives have been investigated for their ability to interact with serotonin transporters.
In a related area, researchers have developed rigidified nucleoside derivatives as selective antagonists for the 5-HT2B serotonin receptor, a target implicated in conditions like heart and lung fibrosis. nih.gov The introduction of cyano and difluoromethyl groups at specific positions on these molecules significantly enhanced their affinity and selectivity for the 5-HT2B receptor. nih.gov This highlights the principle of using fluorine substitution to fine-tune the pharmacological profile of a molecule for a specific neurological receptor subtype.
Development of Enzyme Inhibitors Based on Difluorobenzoate Scaffolds
The difluorobenzoate scaffold is a key structural motif in the design of various enzyme inhibitors. The unique electronic properties of the fluorine atoms can influence the binding affinity and selectivity of these inhibitors for their target enzymes.
One area where this is evident is in the development of inhibitors for blood coagulation factor Xa. Rigid benzolactam P3-P2 dipeptide mimics have been designed and synthesized as potential factor Xa inhibitors. nih.gov These complex structures incorporate substituted aromatic rings, and the principles of their design can be extended to include difluorobenzoate moieties to potentially enhance their inhibitory activity and pharmacokinetic properties. The development of such inhibitors is crucial for the management of thromboembolic disorders.
The broader field of de novo enzyme design also provides a forward-looking perspective. Researchers are using advanced computational methods to design enzymes from scratch. biorxiv.org These methods start with an ideal active site geometry and then build a protein scaffold around it. biorxiv.org While not directly involving this compound, this cutting-edge research illustrates the potential for designing highly specific enzymes and inhibitors, where fluorinated building blocks could play a crucial role in defining the active site environment.
Development of Radiopharmaceuticals for Molecular Imaging
The development of radiolabeled molecules, or radiopharmaceuticals, is a cornerstone of molecular imaging techniques like Positron Emission Tomography (PET). These imaging agents allow for the non-invasive visualization and quantification of biological processes in living organisms.
Synthesis of Fluorine-18 Labeled Probes for Positron Emission Tomography (PET)
Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its optimal half-life and decay characteristics. nih.gov The synthesis of ¹⁸F-labeled probes is a critical area of research, and derivatives of fluorobenzoic acid are commonly used as prosthetic groups for radiolabeling peptides and other biomolecules. arkat-usa.org
One of the most widely used methods for introducing ¹⁸F into biomolecules is through the use of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). researchgate.netmdpi.com The synthesis of [¹⁸F]SFB itself is a multi-step process that often starts with the radiofluorination of a precursor molecule to produce 4-[¹⁸F]fluorobenzoic acid, which is then activated for conjugation. researchgate.net
While the direct ¹⁸F-labeling of this compound is not explicitly detailed, the existing methodologies for producing ¹⁸F-labeled fluorobenzoic acids provide a clear pathway for its potential radiosynthesis. For example, nucleophilic fluorination of precursor molecules is a common strategy. arkat-usa.org A transition metal-free synthesis of fluorobenzoic acids using nucleophilic fluorination of 1-arylbenziodoxolones has been reported, and this method was successfully applied to the preparation of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid. arkat-usa.org This demonstrates the feasibility of incorporating ¹⁸F into complex benzoic acid structures.
The development of ¹⁸F-labeled probes extends to various neurological targets. For instance, ¹⁸F-labeled aurone (B1235358) derivatives have been synthesized for imaging β-amyloid plaques in Alzheimer's disease. nih.gov Furthermore, fluorinated polyethylene (B3416737) glycol (PEG) units have been used to develop PET imaging agents for β-amyloid plaques, such as [¹⁸F]AV-45 (Florbetapir). nih.gov These examples underscore the broad utility of ¹⁸F-labeled compounds in diagnostic imaging.
| Labeled Compound | Application | Reference |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Prosthetic group for radiolabeling | researchgate.netmdpi.com |
| 2-[¹⁸F]-fluoro-5-nitrobenzoic acid | Potential PET radioligand | arkat-usa.org |
| [¹⁸F]3 (fluorinated aurone derivative) | Imaging β-amyloid plaques | nih.gov |
| [¹⁸F]AV-45 (Florbetapir) | Imaging β-amyloid plaques | nih.gov |
Catalytic Applications and Reaction Additives in Organic Transformations
The utility of benzoic acid derivatives extends into the realm of catalysis and as additives in organic reactions. While specific catalytic applications of this compound are not prominently featured in the reviewed literature, the general class of compounds to which it belongs suggests potential roles in various transformations.
For example, in the context of creating functional materials, the organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs) can themselves possess catalytic activity or influence the catalytic properties of the resulting MOF.
Integration into Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the MOF. Benzoic acid derivatives are commonly employed as linkers in MOF synthesis.
The introduction of fluorine atoms into the organic linkers of MOFs can impart unique properties, such as hydrophobicity. mdpi.com For instance, the use of bis(trifluoromethyl)terephthalic acid as a linker in the synthesis of rare-earth MOFs resulted in highly fluorinated and hydrophobic materials. mdpi.com This suggests that this compound could be a valuable linker for creating MOFs with tailored surface properties.
MOFs have a wide range of potential applications, including gas storage, separations, and drug delivery. nih.gov The high porosity and tunable nature of MOFs make them attractive candidates for encapsulating and releasing therapeutic agents. nih.gov Magnetic MOF composites have also been developed for the efficient removal of organic dyes from water, showcasing their potential in environmental remediation. researchgate.net The integration of fluorinated linkers like this compound into these frameworks could lead to new materials with enhanced performance in these and other applications.
| MOF Application | Key Feature | Reference |
| Drug Delivery | High loading capacity, tunable release | nih.gov |
| Hydrophobic Materials | Fluorinated linkers for hydrophobicity | mdpi.com |
| Environmental Remediation | Removal of organic dyes from water | researchgate.net |
Environmental Impact and Remediation Research Pertaining to Fluorinated Benzoic Acids
Study of Environmental Persistence and Degradation Pathways of Fluorinated Organic Compounds
Fluorinated organic compounds are known for their stability, largely due to the strength of the carbon-fluorine (C-F) bond. This stability often translates to environmental persistence, meaning they can remain in the environment for extended periods without breaking down. epa.gov Research into the environmental fate of these compounds is crucial for understanding their long-term impact.
Investigations into Photodegradation and Biodegradation Mechanisms
The breakdown of fluorinated benzoic acids in the environment can occur through both abiotic (non-living) and biotic (living) processes.
Photodegradation: This process involves the breakdown of chemical compounds by light. Studies on the photodegradation of halogenated benzoic acid derivatives in the presence of a titanium dioxide (TiO2) photocatalyst have shown that dechlorination occurs more readily than defluorination. researchgate.net This is attributed to the weaker carbon-chlorine (C-Cl) bond compared to the C-F bond. researchgate.net For chloro/fluoro-benzoic acid derivatives, photodegradation leads to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide (CO2). researchgate.net Research on p-fluorobenzoic acid in the presence of a Platinum/Titanium dioxide (Pt/TiO2) photocatalyst demonstrated that the compound degrades over time, with a total organic carbon (TOC) removal of 23.2% after 7 hours of reaction time. cas.cn The rate of fluoride (B91410) ion generation was found to be influenced by the initial pH of the solution, with the maximum rate occurring in acidic conditions. cas.cn
Biodegradation: This involves the breakdown of organic substances by microorganisms. The biodegradability of fluorinated aromatic compounds is highly dependent on the number and position of the fluorine substituents. Some bacterial strains have been identified that can utilize fluorobenzoic acids as a sole source of carbon and energy. For instance, various strains of Alcaligenes, Pseudomonas, and Aureobacterium have been isolated from soil and water samples and have shown the ability to degrade 4-fluorobenzoic acid. nih.gov The degradation often proceeds through the formation of fluorinated catechols. nih.govnih.gov However, in some cases, these intermediates can be toxic to the microorganisms and may lead to the accumulation of "dead-end" metabolites. nih.gov For example, the metabolism of 2- and 3-fluorobenzoate (B1230327) by Pseudomonas sp. B13 can lead to the formation of 2-fluoro-cis,cis-muconic acid, which is not further metabolized. nih.gov
Anaerobic degradation (in the absence of oxygen) of fluorobenzoic acids has also been observed. Under denitrifying conditions, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) have been shown to be degraded, with stoichiometric release of fluoride ions. researchgate.net
The structural characteristics of fluorinated carboxylic acids play a significant role in their susceptibility to aerobic microbial defluorination. Research on a series of short-chain fluorinated carboxylic acids by activated sludge communities revealed that defluorination is structure-dependent. acs.orgnsf.gov For instance, 3,3,3-trifluoropropionic acid was almost completely defluorinated, while other structures were more resistant. acs.orgnsf.gov The presence of C-H bonds at the α-carbon appears to facilitate the initial microbial attack. acs.org
Identification and Analysis of Environmental Metabolites
During the degradation of fluorinated benzoic acids, various intermediate compounds, or metabolites, can be formed. Identifying these metabolites is key to understanding the complete degradation pathway and any potential toxicological concerns associated with them.
In the biodegradation of 4-fluorobenzoate by Aureobacterium sp., 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate have been identified as key intermediates. nih.gov For the cometabolism of 2- and 3-fluorobenzoate by Pseudomonas sp. B13, metabolites such as 3-fluorocatechol (B141901) and 2-fluoro-cis,cis-muconic acid have been isolated. nih.gov
The photocatalytic degradation of chloro/fluoro-benzoic acid derivatives has been shown to produce various intermediate products, which can be identified using techniques like time-of-flight mass spectrometry. researchgate.net The proposed oxidation pathway for 2-chloro-4-fluorobenzoic acid involves several steps of hydroxylation and decarboxylation before the aromatic ring is cleaved. researchgate.net
Research on Bioaccumulation and Trophic Transfer in Ecosystems for Fluorinated Substances
Bioaccumulation is the process by which organisms absorb and concentrate chemicals from their environment into their tissues. Trophic transfer (or biomagnification) occurs when the concentration of these chemicals increases at successively higher levels in a food chain. researchgate.net
While extensive research exists on the bioaccumulation of long-chain per- and polyfluoroalkyl substances (PFAS), such as PFOA and PFOS, there is limited specific data for smaller fluorinated aromatic compounds like fluorobenzoic acids. nih.govvliz.be Generally, long-chain PFAAs have shown a higher potential for bioaccumulation. nih.gov For example, studies in the marine food web of the South China Sea found that the bioaccumulation factors (BAFs) of PFAAs increased with the increasing number of fluorocarbon atoms. nih.gov
The bioconcentration of PFAS from the surrounding environment is often considered a more dominant pathway of accumulation in aquatic organisms than biomagnification through the food web. vliz.beuantwerpen.be The physicochemical properties of the compounds, such as their solubility and partitioning behavior, play a crucial role in their potential to bioaccumulate. tandfonline.com For some perfluoroalkyl ether carboxylic acids (PFECAs), those with six or more perfluorinated carbons have shown the potential to biomagnify, while those with fewer carbons tend to biodilute. nih.gov
Given the lack of specific data for 4-Ethoxy-2,3-difluorobenzoic acid, its bioaccumulation potential is difficult to predict. However, as a smaller molecule compared to the more commonly studied long-chain PFAS, it might be expected to have a lower bioaccumulation potential. Further research is needed to confirm this.
Methodologies for Environmental Monitoring and Analytical Detection of Fluorinated Compounds
The detection and quantification of fluorinated compounds in environmental samples such as water and soil are essential for monitoring their presence and understanding their distribution. Various analytical techniques are employed for this purpose.
For fluorobenzoic acids (FBAs), sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS-MS) have been developed for their direct determination and quantification in groundwater samples. wikipedia.org This method can detect a range of mono-, di-, tri-, and tetrafluorobenzoic acids with a general detection limit in the low microgram per liter (µg/L) range. wikipedia.org
Another method for the ultra-trace analysis of 21 different FBAs in tap and reservoir water involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). This technique allows for a significant enrichment of the acids from the water sample, enabling detection limits in the nanogram per liter (ng/L) range. nsf.gov
These analytical methods are crucial for various applications, including hydrological modeling where FBAs are used as conservative tracers to study water flow and the transport of other contaminants. wikipedia.org
Development and Assessment of Remediation Technologies for Fluorinated Contaminants
Due to the persistence of many fluorinated compounds, there is a significant need for effective remediation technologies to remove them from contaminated soil and water.
For soil remediation, several approaches are being investigated:
Immobilization: This involves using amendments to bind the contaminants and reduce their mobility and bioavailability. Techniques include capping and stabilization. nih.gov
Mobilization: These techniques aim to increase the mobility of the contaminants for their removal. Examples include thermal desorption, soil washing, and electrokinetics. nih.gov
Degradation: This involves breaking down the contaminants into less harmful substances through biological or chemical means. Bioremediation and phytoremediation are examples of biological degradation techniques. nih.gov
For water treatment, technologies that have shown promise for PFAS removal include:
Adsorption: Using materials like activated carbon to bind and remove PFAS from water.
Membrane filtration: Technologies such as reverse osmosis and nanofiltration can physically separate PFAS from water.
Advanced Oxidation Processes (AOPs): These methods use highly reactive species to break down PFAS. Photocatalysis, as mentioned earlier, is a type of AOP. researchgate.netcas.cn
The effectiveness of these technologies can be influenced by the specific properties of the fluorinated compound and the characteristics of the contaminated site. youtube.com For polycyclic aromatic hydrocarbons (PAHs), which share some structural similarities with fluorinated aromatic compounds, remediation often involves a combination of these technologies. sci-hub.boxresearchgate.net
Socio-Economic and Regulatory Considerations in Fluorinated Compound Research and Use
The use of fluorinated compounds has significant economic implications and is subject to a complex and evolving regulatory landscape.
Socio-Economic Impact: The fluorochemical industry is a major contributor to the economy, with applications in numerous sectors including pharmaceuticals, agrochemicals, and materials science. agcchem.comdsti.gov.za Fluoropolymers, a class of fluorinated compounds, are critical for a wide range of modern technologies, from electronics and transportation to medical devices and energy production. agcchem.com The U.S. fluoropolymer industry, for example, drove an estimated $2.1 billion in economic activity in 2018. agcchem.com However, the environmental persistence and potential health risks associated with some fluorinated compounds also lead to significant societal costs, including healthcare expenditures and the costs of environmental remediation. nyulangone.org
Regulatory Framework: The regulation of fluorinated compounds is multifaceted, involving international agreements and national laws. loc.gov
International Agreements: The Stockholm Convention on Persistent Organic Pollutants (POPs) aims to eliminate or restrict the production and use of certain persistent fluorinated compounds. The Montreal Protocol regulates substances that deplete the ozone layer, which includes some fluorinated gases.
European Union: The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires the registration and evaluation of chemical substances, including many fluorinated compounds. chemours.com The EU has also implemented specific regulations on fluorinated greenhouse gases (F-gases) to reduce their emissions. iifiir.orgeuropa.eusaval.be
United States: The Environmental Protection Agency (EPA) regulates fluorinated compounds under the Toxic Substances Control Act (TSCA). epa.gov The EPA has also issued health advisories for certain PFAS in drinking water and is taking steps to regulate their presence in the environment. nih.gov
These regulations aim to balance the benefits of fluorinated compounds with the need to protect human health and the environment. As scientific understanding of these substances grows, the regulatory landscape is expected to continue to evolve.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethoxy-2,3-difluorobenzoic acid, and what are the critical reaction parameters?
- Answer : The synthesis begins with 4-ethoxy-2,3-difluorobenzene, which undergoes a Grignard reaction with ethyl magnesium bromide (0–5°C, anhydrous THF). Subsequent carboxylation with CO₂ under controlled pressure (1–2 atm) introduces the carboxylic acid group. Key parameters include maintaining low temperatures during Grignard reagent formation and optimizing CO₂ flow to achieve yields of 75–85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions and electronic environments (e.g., ¹⁹F shifts at -110 ppm for F2 and -115 ppm for F3 ).
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and ether groups (C-O-C stretch at 1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 216 ([M+H]⁺) .
Q. What are the primary biological activities reported for derivatives of this compound?
- Answer : Derivatives exhibit:
- Enzyme Inhibition : IC₅₀ of 5–20 µM for cyclooxygenase-2 (COX-2) .
- Anticancer Activity : IC₅₀ of 10–50 µM against breast cancer (MCF-7) via apoptosis induction .
- Antibacterial Effects : MIC of 8–32 µg/mL against Staphylococcus aureus .
Advanced Research Questions
Q. How do electronic effects of ethoxy and fluorine substituents influence the acidity and reactivity of this compound?
- Answer : Fluorine’s electron-withdrawing effect increases acidity (predicted pKa ~2.7), while the ethoxy group’s electron-donating nature is sterically hindered. DFT studies (B3LYP/6-311+G(d,p)) reveal charge localization: carboxylic oxygens carry charges of -0.45 (O1) and -0.48 (O2), enhancing electrophilic reactivity at the benzene ring .
Q. What computational methods are suitable for predicting the thermochemical properties of this compound?
- Answer :
-
Hybrid Functionals (B3LYP) : Accurately predict atomization energies (mean absolute error <3 kcal/mol) when combined with exact exchange terms .
-
Colle-Salvetti Correlation-Energy Formula : Improves post-Hartree-Fock correlation energy density calculations (<5% error) .
Table 1 : Performance of Computational Methods
Q. How does this compound behave in liquid crystalline mixtures, and what phase transitions are observed?
- Answer : Blended with 4-octylloxybenzoic acid, it forms nematic (N), smectic A (SmA), and smectic C (SmC) phases. Phase transitions occur at:
-
N→SmA: 120°C
-
SmA→SmC: 100°C
Order parameters decrease from 0.45 (N) to 0.25 (SmC) with longer alkoxy chains .Table 2 : Phase Transition Temperatures in Blends
Component B Nematic Range (°C) SmA Range (°C) SmC Range (°C) Order Parameter (S) 4-Octylloxybenzoic Acid 140–120 120–100 100–80 0.45 → 0.25 4-Hexylloxybenzoic Acid 130–110 110–90 90–70 0.42 → 0.22
Q. What strategies mitigate competing side reactions during the carboxylation step in synthesizing this compound?
- Answer :
- Anhydrous Conditions : Prevent hydrolysis of the Grignard reagent.
- Low Temperatures (-10°C) : Minimize decarboxylation.
- Catalytic CuI (5 mol%) : Enhances regioselectivity (yield improves from 70% to 88%) .
Q. How do substituent positions affect the material properties of this compound in polymer composites?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
